molecular formula C7H3ClN2O2 B572795 3-CHLORO-2-CYANOISONICOTINIC ACID CAS No. 1256820-57-1

3-CHLORO-2-CYANOISONICOTINIC ACID

Cat. No.: B572795
CAS No.: 1256820-57-1
M. Wt: 182.563
InChI Key: QTWMFXHKNVZGOT-UHFFFAOYSA-N
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Description

3-CHLORO-2-CYANOISONICOTINIC ACID: is a heterocyclic organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chlorine atom, a cyano group, and a carboxylic acid group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-CHLORO-2-CYANOISONICOTINIC ACID typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the chlorination of 2-cyanopyridine followed by carboxylation. The reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized processes to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 3-CHLORO-2-CYANOISONICOTINIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Pyridines: Formed by nucleophilic substitution.

    Aminopyridines: Resulting from the reduction of the cyano group.

    Biaryl Compounds: Produced through coupling reactions.

Scientific Research Applications

Chemistry: 3-CHLORO-2-CYANOISONICOTINIC ACID is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their ability to inhibit specific enzymes and pathways involved in disease processes .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a versatile intermediate in various chemical manufacturing processes .

Mechanism of Action

The mechanism by which 3-CHLORO-2-CYANOISONICOTINIC ACID exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 3-Chloropyridine-4-carboxylic acid
  • 2-Cyanopyridine
  • 4-Cyanopyridine
  • 3-Cyanopyridine

Comparison: 3-CHLORO-2-CYANOISONICOTINIC ACID is unique due to the presence of both a chlorine atom and a cyano group on the pyridine ring, which imparts distinct reactivity and properties. Compared to other similar compounds, it offers a combination of functionalities that can be exploited in various synthetic and industrial applications .

Properties

CAS No.

1256820-57-1

Molecular Formula

C7H3ClN2O2

Molecular Weight

182.563

IUPAC Name

3-chloro-2-cyanopyridine-4-carboxylic acid

InChI

InChI=1S/C7H3ClN2O2/c8-6-4(7(11)12)1-2-10-5(6)3-9/h1-2H,(H,11,12)

InChI Key

QTWMFXHKNVZGOT-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1C(=O)O)Cl)C#N

Synonyms

3-chloro-2-cyanoisonicotinic acid

Origin of Product

United States

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